7-Azafluoranthene
Description
Structure
3D Structure
Properties
CAS No. |
206-49-5 |
|---|---|
Molecular Formula |
C15H9N |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
11-azatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaene |
InChI |
InChI=1S/C15H9N/c1-4-10-5-2-7-13-14(10)11(6-1)12-8-3-9-16-15(12)13/h1-9H |
InChI Key |
XJWJTIKXJYAHBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)N=CC=C4 |
Origin of Product |
United States |
Synthesis and Characterization of 7 Azafluoranthene
Established and Novel Synthetic Methodologies
The total synthesis of azafluoranthene alkaloids has been a significant driver in the development of synthetic routes to this heterocyclic system. A notable approach involves the use of inverse electron demand Diels-Alder reactions to construct the core aromatic framework. For instance, the total syntheses of rufescine and imeluteine have been accomplished, providing a foundational methodology for accessing this class of compounds. acs.orgacs.org
More recent synthetic innovations focus on improving efficiency and versatility. A simplified reaction pathway based on biaryl-sulfonamide-protected cyclization has been employed for the synthesis of the natural product sarumine and its derivatives. nih.gov This demonstrates a move towards more streamlined and potentially scalable synthetic routes.
Transition Metal-Catalyzed Cycloadditions
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its identification and for predicting its behavior in various applications.
| Property | Value |
| Molecular Formula | C₁₅H₉N nih.gov |
| Molecular Weight | 203.24 g/mol nih.gov |
This table summarizes the basic molecular properties of the parent this compound compound.
Detailed characterization of this compound and its derivatives is typically achieved through a combination of spectroscopic and analytical methods. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the precise connectivity of atoms within the molecule.
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
UV-Visible Spectroscopy: Used to study the electronic transitions within the molecule and determine its absorption properties. The parent fluoranthene (B47539) molecule exhibits an excitation peak at 358 nm and an emission peak at 466 nm. aatbio.com
Cyclic Voltammetry (CV): An electrochemical technique used to determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are critical for applications in organic electronics. upb.roimist.maresearchgate.net
Applications in Contemporary Chemical Research
Role in the Development of Organic Electronic Materials
The extended π-conjugated system and planar structure of this compound make it an attractive candidate for the development of organic semiconductors. The incorporation of the nitrogen atom can modulate the electronic properties, such as the HOMO and LUMO energy levels, which is a key consideration in the design of materials for:
Organic Field-Effect Transistors (OFETs): The ability to form ordered molecular packing in the solid state is crucial for efficient charge transport in the active layer of OFETs. The planar nature of the azafluoranthene core is conducive to such packing. nih.govresearchgate.netresearchgate.net
Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of azafluoranthene derivatives are of interest for their potential use as emitters or host materials in OLEDs. Tuning the substitution pattern on the core can lead to materials with desirable emission colors and high quantum efficiencies. mdpi.comnih.govresearchgate.net
While research into this compound specifically for these applications is still emerging, the broader class of aza-PAHs has shown significant promise in the field of organic electronics. nih.gov
Significance in Medicinal Chemistry and Drug Discovery
The azafluoranthene scaffold is a "privileged structure" in medicinal chemistry due to its presence in biologically active natural products. Research in this area is focused on the synthesis and evaluation of azafluoranthene derivatives for various therapeutic applications.
Anticancer Activity: Several azafluoranthene alkaloids have demonstrated significant cytotoxic activity against various cancer cell lines. For example, norimeluteine and norrufescine show activity against P-388 cells. nih.gov The proposed mechanisms of action often involve the modulation of key signaling pathways involved in cell proliferation and apoptosis. nih.govmdpi.comresearchgate.net
Antimicrobial Activity: Azafluoranthene derivatives have also been investigated for their antibacterial and antifungal properties. The natural product sarumine and its synthetic derivatives have shown potent activity against bacteria such as S. aureus and B. subtilis. nih.gov The lipophilicity of these compounds appears to be a crucial parameter for their antimicrobial action. nih.gov
The biological activity of these compounds highlights the potential of the this compound core as a template for the design of new therapeutic agents.
Theoretical and Computational Analyses of 7 Azafluoranthene Systems
Quantum Chemical Modeling (e.g., PM3, DFT/TDDFT)
Quantum chemical modeling is instrumental in elucidating the electronic structure and properties of azafluoranthene systems. Both semi-empirical and ab initio methods have been employed to study these molecules.
Semi-empirical methods, such as PM3 (Parameterized Model 3), offer a computationally less intensive approach to predict molecular properties. These methods have been used to perform quantum chemical calculations on annulated analogues of azafluoranthene dyes, providing insights into their electronic transitions.
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become standard methods for more accurate investigations. For instance, studies on diphenyl azafluoranthene derivatives have utilized DFT/TD-DFT calculations to analyze their electronic structure and spectral properties. A common approach involves the B3LYP functional with a basis set like 6-31+G(d,p). To account for solvent effects, these calculations are often combined with continuum models such as the Polarizable Continuum Model (PCM) or the Onsager reaction field approach. Such calculations have shown good quantitative agreement with experimental data for the primary absorption bands of azafluoranthene derivatives.
A comparison of computational methods for a diphenyl azafluoranthene derivative, 1,3-diphenyl-3H-indeno[1,2,3-de]pyrazolo[3,4-b]quinoline (DPIPQ), highlights the accuracy of these approaches. The DFT/TDDFT/PCM methods predicted the spectral position of the first absorption band with a discrepancy of less than 0.06 eV using a linear response approach and 0.25 eV with a state-specific approach when compared to experimental results. However, TD-DFT/PCM calculations for fluorescence emission have been found to underestimate the transition energy, a discrepancy attributed to challenges in accurately optimizing the excited-state geometry.
Table 1: Comparison of Theoretical and Experimental Absorption Data for an Azafluoranthene Derivative (DPIPQ)
| Method | Calculated λmax (nm) | Experimental λmax (nm) |
|---|---|---|
| DFT/TD-DFT/PCM (Linear Response) | ~410 | ~415 |
Note: Data is for a derivative of azafluoranthene and serves as an illustrative example of the application of these computational methods.
Molecular Dynamics Simulations in Azafluoranthene Systems
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. This technique models the movement of atoms and molecules based on classical mechanics, allowing for the investigation of conformational changes, solvent interactions, and other dynamic processes that are not accessible through static quantum chemical calculations.
While specific molecular dynamics simulation studies focused exclusively on 7-azafluoranthene are not extensively documented in the cited literature, the methodology is highly applicable to this class of compounds. MD simulations can provide critical insights into how this compound and its derivatives behave in different environments, such as in various solvents or when interacting with biological macromolecules. For related systems, such as 7-azaindole (B17877) derivatives, MD simulations have been successfully used to investigate their binding stability and interactions with protein targets. These simulations can reveal key non-covalent interactions, like hydrogen bonds and van der Waals forces, that govern the binding process.
The general workflow for an MD simulation involves:
System Setup : Defining the initial coordinates of the this compound molecule and surrounding solvent molecules in a simulation box.
Energy Minimization : Optimizing the initial geometry to remove any unfavorable contacts.
Equilibration : Gradually bringing the system to the desired temperature and pressure.
Production Run : Simulating the system for a specific duration to collect data on the trajectories of the atoms.
Analysis of these trajectories can provide information on structural stability, flexibility, and the dynamics of interaction with the surrounding environment.
Analysis of Electronic Structure and Spectral Properties
The electronic structure of this compound, particularly the arrangement of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to its optical and electronic properties. Quantum chemical calculations are essential for visualizing these orbitals and determining their energy levels.
For azafluoranthene derivatives, the analysis of molecular orbitals involved in the main electronic transitions provides insights into their optical properties. DFT calculations reveal the spatial distribution of the HOMO and LUMO, which in turn explains the nature of the electronic transitions (e.g., π-π* transitions) that give rise to absorption and fluorescence. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that correlates with the wavelength of the lowest energy absorption.
Computational studies have shown that for some azafluoranthene analogues, the electronic transitions are localized in nature, which can result in a relatively small difference between the excited-state and ground-state dipole moments. This has implications for their solvatochromic behavior. In contrast, for derivatives designed to have intramolecular charge transfer (ICT) characteristics, a significant redistribution of electron density upon excitation is expected, leading to a larger change in dipole moment and more pronounced solvatochromism.
Table 2: Calculated Electronic Properties for an Azafluoranthene Analogue
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -5.50 |
| LUMO Energy | -2.50 |
Note: These values are illustrative for a generic azafluoranthene system as calculated by DFT and can vary depending on the specific derivative and computational method.
Solvent Effects on Optical and Fluorescent Properties (e.g., Lippert-Mataga Plots)
The optical and fluorescent properties of this compound and its derivatives can be significantly influenced by the polarity of the solvent. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the molecule. The Lippert-Mataga equation is a widely used model to describe the relationship between the Stokes shift (the difference in wavenumber between the absorption and emission maxima) and the solvent polarity. rsc.org
The equation is given by: Δν = νabs - νem ∝ [ (ε - 1) / (2ε + 1) ] - [ (n2 - 1) / (2n2 + 1) ]
where Δν is the Stokes shift, νabs and νem are the wavenumbers of absorption and emission, ε is the dielectric constant of the solvent, and n is the refractive index of the solvent. A linear relationship in a plot of the Stokes shift against the solvent polarity function (the term in brackets) indicates that the solvatochromic shift is primarily due to a change in the dipole moment of the fluorophore upon excitation. rsc.org
For certain novel annulated analogues of azafluoranthene, experimental results have been found to be consistent with the Lippert-Mataga solvatochromic model. These compounds exhibit a hypsochromic (blue) shift in their absorption spectra and a bathochromic (red) shift in their fluorescence spectra as the solvent polarity increases. This behavior is indicative of an increase in the dipole moment upon electronic excitation. Computational studies on azafluoranthenes have provided insights into the origin of their fluorescence and the influence of solvent on their emission properties.
Mechanistic Computational Studies of Reaction Pathways
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, including those for the synthesis of azafluoranthenes. By mapping the potential energy surface of a reaction, key intermediates and transition states can be identified, and the energetic feasibility of different pathways can be assessed.
One important synthetic route to azafluoranthenes is the iridium-catalyzed [2 + 2 + 2] cycloaddition of 1,8-dialkynylnaphthalenes with nitriles. Computational studies, often using DFT, can be employed to elucidate the mechanism of such catalytic cycles. These studies can model the coordination of the reactants to the metal center, the sequence of bond-forming steps, and the final product release with catalyst regeneration. By calculating the free energy profile of the proposed mechanism, the rate-determining step can be identified, and the role of the catalyst can be understood at a molecular level.
While detailed mechanistic studies specifically for the synthesis of this compound are not extensively covered in the provided search results, the general approach of using computational methods to explore reaction pathways is well-established. These studies provide a deeper understanding of reaction outcomes and can guide the optimization of synthetic procedures. For complex organic reactions, computational exploration can uncover unexpected pathways and rationalize the formation of byproducts.
Chemical Reactivity and Transformation Studies of 7 Azafluoranthene
Cyclization Reactions and Annulation Processes
The formation of the characteristic four-ring system of 7-azafluoranthene and its derivatives is achieved through strategic cyclization and annulation reactions. These processes are fundamental in constructing the core structure from simpler precursors.
One of the prominent methods for constructing the azafluoranthene skeleton is through intramolecular cyclization reactions. A notable example is the Pschorr cyclization , a classic method for forming biaryl linkages. This reaction involves the intramolecular substitution of an aromatic ring by an aryl radical generated from a diazonium salt, typically catalyzed by copper. organic-chemistry.org In the context of this compound synthesis, a suitably substituted aminobiphenyl precursor can be diazotized and subsequently cyclized to form the azafluoranthene core. The mechanism proceeds through the formation of an aryldiazonium salt, which upon treatment with a copper catalyst, generates an aryl radical that attacks the adjacent aromatic ring, leading to the cyclized product after rearomatization. wikipedia.org While effective, this method can sometimes result in moderate yields. organic-chemistry.org
Annulation strategies, which involve the formation of a new ring onto an existing one, are also pivotal in synthesizing the this compound system. These processes often build the final pyridine (B92270) or benzene ring onto a pre-existing polycyclic structure.
Arylation Reactions
Arylation reactions are key to introducing aryl substituents onto the this compound core, a common feature in many of its naturally occurring and synthetic derivatives. Direct arylation, a powerful C-H functionalization strategy, has emerged as a highly efficient method for this purpose.
A significant advancement in the synthesis of azafluoranthene alkaloids, such as rufescine and triclisine, involves a microwave-assisted direct arylation reaction. This method serves as a key step in forming the indeno[1,2,3-ij]isoquinoline nucleus, which constitutes the core of azafluoranthenes. The reaction typically involves the palladium-catalyzed coupling of a substituted phenyltetrahydroisoquinoline with an aryl halide. The use of microwave irradiation significantly accelerates the reaction, leading to high yields of the desired azafluoranthene product. This synthetic approach is considered broadly applicable for the preparation of a variety of natural and unnatural azafluoranthene alkaloids.
The direct arylation approach offers a more atom-economical and step-efficient alternative to traditional cross-coupling reactions, which often require the pre-functionalization of both coupling partners.
Substitution Reactions and Derivative Formation
The functionalization of the this compound core through substitution reactions allows for the synthesis of a diverse range of derivatives with potentially varied biological and physical properties. Both electrophilic and nucleophilic substitution reactions can be envisaged for this heterocyclic system, although the reactivity is influenced by the presence and position of the nitrogen atom.
Nucleophilic Aromatic Substitution (NAS) provides a complementary method for functionalizing the this compound skeleton, particularly for introducing nucleophiles onto the ring. youtube.comyoutube.com This type of reaction is generally favored on electron-deficient aromatic rings, a characteristic that can be imparted by the nitrogen atom in the this compound system. youtube.comyoutube.com The reaction proceeds through the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. youtube.comyoutube.com The presence of electron-withdrawing groups can further facilitate this reaction. youtube.comyoutube.com For aza-PAHs, nucleophilic substitution can be a viable strategy for introducing a variety of functional groups.
The synthesis of specific derivatives often involves multi-step sequences. For instance, the synthesis of the natural products rufescine and triclisine involves the formation of the core azafluoranthene structure followed by modifications of the substituent groups.
Metal-Catalyzed Transformations
Metal-catalyzed reactions are indispensable tools in the synthesis and functionalization of complex organic molecules like this compound. These transformations offer high efficiency, selectivity, and functional group tolerance.
As mentioned in the context of arylation reactions, palladium-catalyzed direct arylation is a cornerstone in the modern synthesis of azafluoranthene alkaloids. This C-H activation strategy allows for the direct formation of C-C bonds between the azafluoranthene precursor and an aryl coupling partner, obviating the need for pre-functionalization. The catalytic cycle typically involves the oxidative addition of an aryl halide to a low-valent palladium species, followed by C-H activation of the azafluoranthene precursor, and subsequent reductive elimination to afford the arylated product and regenerate the active catalyst.
The Pschorr cyclization , a key method for forming the azafluoranthene core, is also a metal-catalyzed transformation, traditionally employing copper catalysts. organic-chemistry.orgwikipedia.org The copper catalyst facilitates the decomposition of the intermediate diazonium salt to generate the reactive aryl radical species that initiates the intramolecular cyclization. wikipedia.org
The versatility of metal catalysis extends beyond these examples, with the potential for various other cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to be applied to suitably functionalized this compound precursors or derivatives, enabling the introduction of a wide array of substituents.
Interactive Data Table: Key Reactions in this compound Chemistry
| Reaction Type | Description | Key Reagents/Catalysts | Product Type |
| Pschorr Cyclization | Intramolecular radical cyclization to form the core structure. | Diazonium salt precursor, Copper catalyst | This compound core |
| Direct Arylation | C-H functionalization to introduce aryl groups. | Palladium catalyst, Aryl halide | Arylated this compound |
| Electrophilic Aromatic Substitution | Introduction of electrophiles onto the aromatic rings. | Halogens, Nitrating agents, Sulfonating agents, Acid catalyst | Halogenated, Nitrated, or Sulfonated this compound |
| Nucleophilic Aromatic Substitution | Introduction of nucleophiles onto the aromatic rings. | Strong nucleophiles, Electron-deficient substrate | Functionalized this compound |
Applications of 7 Azafluoranthene in Advanced Materials Science
Organic Electronics and Optoelectronic Devices
The rigid, planar structure and electron-deficient nature of the 7-azafluoranthene core make it an attractive candidate for use in various organic electronic and optoelectronic devices. Its properties can be finely tuned through chemical modification, allowing for the development of materials with tailored characteristics for specific applications.
Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)
Derivatives of azafluoranthene have shown promise as emissive materials in OLEDs and PLEDs. Their inherent fluorescence and charge-carrying capabilities are key to their function in these devices.
In one study, novel azafluoranthene derivatives were utilized as dopants in a poly(N-vinylcarbazole) (PVK) host for the fabrication of OLEDs. These devices exhibited green electroluminescence, demonstrating the potential of the azafluoranthene scaffold as a light-emitting component. The introduction of the aza-group can influence the emission color and device efficiency.
Future research in this area will likely focus on the synthesis of new this compound derivatives with improved quantum yields and color purity to enhance the performance of OLEDs and PLEDs.
Fluorescent Emitters and Dyes
The inherent fluorescence of this compound and its derivatives makes them valuable as fluorescent emitters and dyes. The photophysical properties, such as absorption and emission wavelengths, as well as fluorescence quantum yield, are crucial for these applications and can be modulated by introducing different functional groups to the core structure.
The emission spectra of this compound derivatives can also be tuned, offering a range of colors. This tunability is highly desirable for applications in areas such as bioimaging and materials science.
Table 1: Photophysical Properties of a Representative Fluoranthene (B47539) Derivative
| Property | Value |
| Absorption Maximum (λabs) | Varies with solvent and substitution |
| Emission Maximum (λem) | Varies with solvent and substitution |
| Fluorescence Quantum Yield (Φf) | Dependent on molecular structure and environment |
| Color of Emission | Typically in the blue to green region |
Note: Specific data for this compound is limited in the available literature. The table represents general characteristics of fluoranthene-based fluorescent compounds.
Organic Field-Effect Transistors (OFETs)
The charge transport properties of organic semiconductors are paramount for their application in OFETs. The performance of these devices is typically evaluated by the charge carrier mobility (μ) and the on/off current ratio.
Research into fluoranthene-fused heteroarenes has provided insights into how molecular structure affects charge transport. The regioisomeric placement of nitrogen atoms and other substituents can significantly influence whether a material behaves as a p-type (hole-transporting), n-type (electron-transporting), or ambipolar semiconductor. While specific studies focusing solely on this compound in OFETs are not extensively documented, the principles derived from related systems suggest that its derivatives could be engineered to exhibit desirable charge transport characteristics. The electron-withdrawing nature of the pyridine (B92270) ring within the this compound structure could favor electron transport.
Table 2: Representative Charge Carrier Mobilities for Organic Semiconductors
| Compound Type | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) |
| Polycyclic Aromatic Hydrocarbons | ~0.3 - 3 | Varies |
| n-type Conjugated Polymers | 3.4 x 10⁻¹⁰ | 5 x 10⁻⁸ |
Perovskite Solar Cells
While there is a significant research interest in developing novel organic materials for perovskite solar cells, particularly as hole-transporting materials (HTMs) or for interfacial engineering, the direct application of this compound in this context is not yet well-documented in the available scientific literature.
The function of an HTM is to efficiently extract and transport holes from the perovskite layer to the electrode. The energy levels (HOMO and LUMO) of the HTM must be well-aligned with the valence band of the perovskite material to ensure efficient charge transfer. While fluoranthene-based derivatives have been investigated as potential dopant-free HTMs, specific studies on this compound for this purpose are needed to establish its suitability and performance in perovskite solar cell architectures. The introduction of the nitrogen atom in the 7-position would be expected to influence the electronic properties and potentially the stability of the material in a device setting.
Fluorescent Chemical Sensors and Probes
The fluorescence of this compound and its derivatives can be sensitive to the presence of specific analytes, making them promising candidates for the development of fluorescent chemical sensors and probes. The interaction of the analyte with the azafluoranthene molecule can lead to a change in the fluorescence intensity ("turn-on" or "turn-off" sensing) or a shift in the emission wavelength (ratiometric sensing).
Fluoranthene-based fluorescent chemosensors have been successfully developed for the detection of various analytes, including nitroaromatic compounds, which are components of many explosives, and metal ions. researchgate.netresearchgate.net The sensing mechanism often involves processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the formation of specific complexes between the sensor molecule and the analyte.
For example, a fluoranthene-based sensor for picric acid, a common explosive, operates via static fluorescence quenching driven by π-π stacking interactions between the electron-rich fluoranthene and the electron-deficient nitroaromatic compound. researchgate.net The nitrogen atom in the this compound structure could further enhance its ability to interact with specific analytes through hydrogen bonding or coordination, potentially leading to sensors with high selectivity and sensitivity.
Mechanistic Biological Investigations of 7 Azafluoranthene Excluding Clinical Data
Enzyme Induction Studies (e.g., Cytochrome P450 1A Induction by 7-Azafluoranthene and Related Azaarenes)
Azaarenes, including this compound, have been investigated for their potential to induce cytochrome P450 (CYP) enzymes, particularly the CYP1A subfamily. These enzymes are critical in the metabolism of xenobiotics. The induction of CYP1A is often measured by the ethoxyresorufin-O-deethylase (EROD) assay, which quantifies the enzyme's activity. researchgate.netresearchgate.netusgs.gov
In a study using the fish hepatoma cell line PLHC-1, the CYP1A induction potency of various azaarenes was compared to their parent polycyclic aromatic hydrocarbons (PAHs). The results indicated that the induction potential is highly dependent on the compound's structure. Notably, this compound demonstrated a higher CYP1A induction potency than its structural analogue, fluoranthene (B47539). This suggests that the introduction of a nitrogen atom into the aromatic system can significantly influence the molecule's ability to interact with and activate the aryl hydrocarbon receptor (AhR), which mediates CYP1A induction.
The study measured the half-maximal effective concentration (EC50) for EROD induction. A lower EC50 value indicates a higher potency. The findings for this compound and related compounds are summarized below.
Table 1: Cytochrome P450 1A Induction Potency of this compound and Related Compounds
| Compound | -log EC50 (M) for EROD Induction | Relative Potency (vs. Benzo[a]pyrene) |
|---|---|---|
| This compound | 6.3 | 0.02 |
| Fluoranthene | 5.4 | 0.0025 |
| 2-Azafluoranthene | 6.0 | 0.01 |
| Benzo[a]acridine | 7.1 | 0.125 |
| Benzo[h]quinoline | 6.7 | 0.05 |
These findings underscore that azaarenes like this compound are potent inducers of CYP1A, in some cases more so than their PAH counterparts, and must be considered when evaluating the toxicological impact of environmental contaminants.
Molecular Simulation Studies of Binding Affinity (e.g., Sarumine and FabH)
Molecular simulation and docking studies provide valuable insights into the binding interactions between small molecules and protein targets at the atomic level. Such studies have been conducted on sarumine, an azafluoranthene alkaloid, to elucidate its binding affinity with the enzyme β-ketoacyl-ACP synthase III (FabH). nih.gov FabH is a crucial enzyme in the initial stage of bacterial fatty acid synthesis, making it an attractive target for the development of new antibacterial agents. nih.govnih.gov
Molecular docking simulations revealed that sarumine exhibits a significant binding affinity for the active site of FabH. nih.gov The simulations showed that the FabH binding site envelops the sarumine molecule within a hydrophobic pocket. nih.govresearchgate.net This binding is stabilized by the formation of three hydrogen bonds with key amino acid residues, specifically Arg151 and Arg249. nih.govresearchgate.net
The specific interactions observed in the simulation were:
The methoxy oxygen of sarumine forms a hydrogen bond with the NH group of Arg249. nih.gov
The carboxyl oxygen of sarumine forms a hydrogen bond with the NH group of Arg151. nih.gov
The hydroxyl oxygen of sarumine also forms a hydrogen bond with the NH group on Arg151. nih.gov
These interactions result in a low interaction energy, indicating a stable and favorable binding of sarumine within the FabH active pocket. nih.gov This strong binding affinity suggests a plausible mechanism for the observed antibacterial activity of sarumine, which involves the inhibition of FabH and subsequent disruption of bacterial cell membrane formation. nih.gov
Table 2: Simulated Binding Interactions of Sarumine with FabH
| Sarumine Moiety | FabH Residue | Type of Interaction |
|---|---|---|
| Methoxy Oxygen | Arg249 | Hydrogen Bond |
| Carboxyl Oxygen | Arg151 | Hydrogen Bond |
| Hydroxyl Oxygen | Arg151 | Hydrogen Bond |
Cellular Experiments as Fluorescent Probes (e.g., Human Breast Adenocarcinoma Cells SK-BR-3)
The inherent fluorescence of many polycyclic aromatic systems has led to the exploration of related compounds as probes for cellular imaging. While direct studies utilizing this compound as a fluorescent probe in human breast adenocarcinoma cells (SK-BR-3) are not extensively documented in the reviewed literature, the principles of fluorescence imaging in such cell lines are well-established. nih.govnih.govsciopen.com
SK-BR-3 is a human breast cancer cell line that is widely used in cancer research. mdpi.com Cellular imaging experiments often employ fluorescent probes to visualize cellular structures, monitor biological processes, or track the uptake and distribution of therapeutic agents. nih.govnih.gov These probes are designed to emit light upon excitation at a specific wavelength, allowing for high-sensitivity detection within the complex cellular environment.
The development of intelligent, responsive fluorescent probes is a significant area of research, particularly for applications in breast cancer. nih.govnih.gov These probes can be designed to respond to specific features of the tumor microenvironment, such as pH, redox state, or the presence of certain enzymes. nih.gov While specific azafluoranthene-based probes for SK-BR-3 cells have not been detailed, the general class of azaarenes, with their tunable photophysical properties, represents a potential source of scaffolds for designing novel fluorescent probes for cancer cell imaging.
Table 3: Common Types of Fluorescent Probes Used in Breast Cancer Cell Imaging
| Probe Type | Target/Mechanism | Application in Cellular Imaging |
|---|---|---|
| Near-Infrared (NIR) Probes | Tissue penetration | In vivo and deep tissue imaging |
| pH-Responsive Probes | Acidic tumor microenvironment | Imaging of tumor regions and metastatic sites |
| Redox-Dependent Probes | Altered redox state in cancer cells | Monitoring oxidative stress and drug efficacy |
| Enzyme-Triggered Probes | Specific enzyme activity in cancer cells | Detecting cancer-specific enzyme biomarkers |
Studies on Tubulin Binding Properties of Azafluoranthenes
Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov It is a major target for anticancer drugs, which can be broadly categorized as microtubule-stabilizing or -destabilizing agents. mdpi.com
Direct experimental studies detailing the binding of this compound or other azafluoranthenes to tubulin are not prominently available in the current body of scientific literature. Research into tubulin-binding agents has historically focused on other classes of compounds, with all currently FDA-approved microtubule inhibitors binding to the β-tubulin subunit. umn.edu
However, studies on other aza-containing heterocyclic compounds have demonstrated tubulin-binding activity. For example, A-289099, an indolyloxazoline derivative, was found to compete with colchicine for binding to tubulin, leading to microtubule depolymerization and apoptosis. northwestern.edu Similarly, computational studies have identified pyrrole-based compounds that preferentially bind to the colchicine-binding site of tubulin. mdpi.com These examples show that nitrogen-containing ring systems can be incorporated into molecules that effectively target tubulin. While α-tubulin is a largely unexplored target, the natural product pironetin is the only compound crystallographically confirmed to bind to it. umn.edu
The potential for azafluoranthenes to interact with tubulin remains an open area of investigation. Given the planar, aromatic nature of the azafluoranthene scaffold, it is conceivable that it could interact with one of the numerous binding sites on the tubulin dimer, but this requires experimental validation. nih.gov
Table 4: Major Binding Sites on Tubulin for Small Molecules
| Binding Site | Tubulin Subunit | Example Ligands | Effect on Microtubules |
|---|---|---|---|
| Taxane Site | β-Tubulin | Paclitaxel, Epothilones | Stabilization |
| Vinca Alkaloid Site | β-Tubulin | Vincristine, Vinblastine | Destabilization |
| Colchicine Site | β-Tubulin | Colchicine, Combretastatin A4 | Destabilization |
| Pironetin Site | α-Tubulin | Pironetin | Covalent modification, Inhibition of polymerization |
Structure Activity Relationship Sar Studies in Non Clinical Contexts for 7 Azafluoranthene
Influence of Structural Modifications on Spectroscopic and Photophysical Properties
There is currently no available research data detailing the influence of structural modifications on the spectroscopic and photophysical properties of 7-azafluoranthene. Studies investigating how substitutions on the azafluoranthene core affect key parameters such as absorption maxima (λmax), emission maxima (λem), fluorescence quantum yields (Φf), and fluorescence lifetimes (τ) have not been reported in the accessible scientific literature. Consequently, no data tables can be generated to illustrate these relationships.
Correlation of Structural Variations with Mechanistic Biological Activities
Similarly, the scientific literature lacks studies on the correlation between structural variations of this compound and its mechanistic biological activities. There are no published reports on how modifications to its chemical structure influence biological mechanisms such as enzyme induction or specific molecular binding interactions. Therefore, it is not possible to provide an analysis or data tables related to the impact of structural changes on the biological activity of this compound.
Due to the absence of research in these specific areas, a detailed discussion and the creation of data tables as requested cannot be fulfilled at this time. Further experimental research is required to elucidate the structure-activity relationships of this compound.
Supramolecular Chemistry of 7 Azafluoranthene Analogues
Self-Assembly Processes and Non-Covalent Interactions
Information regarding the specific self-assembly behavior of 7-azafluoranthene analogues and the non-covalent interactions that govern these processes is not available in the searched scientific literature.
Host-Guest Chemistry with Cucurbiturils
There are no specific studies detailing the host-guest chemistry between this compound analogues and cucurbiturils, which would be necessary to report on binding affinities, complex structures, and thermodynamic parameters.
Development of Supramolecular Sensors and Functional Systems
The development of supramolecular sensors or other functional systems based on the host-guest or self-assembly chemistry of this compound analogues is not documented in the available research.
Future Research Directions and Emerging Trends for 7 Azafluoranthene
Development of Novel Synthetic Routes with Enhanced Efficiency
The advancement of applications for 7-azafluoranthene and its derivatives is intrinsically linked to the development of efficient and versatile synthetic methodologies. While traditional methods for the synthesis of aza-polycyclic aromatic hydrocarbons (aza-PAHs) often involve multi-step procedures with harsh reaction conditions and moderate yields, emerging research focuses on more streamlined and sustainable approaches.
One promising avenue is the utilization of palladium-catalyzed cross-coupling reactions . These methods have shown considerable success in the synthesis of various aza-aromatic systems. For instance, palladium-catalyzed annulation strategies are being explored for the construction of complex PAHs from smaller aromatic fragments. rsc.org The application of similar catalytic systems, potentially involving C-H activation or tandem reactions, could provide a more direct and atom-economical route to the this compound core. Research into palladium-catalyzed couplings for the functionalization of the 7-azaindole (B17877) nucleus has demonstrated the versatility of this approach in creating diverse derivatives. atlanchimpharma.combeilstein-journals.orgnih.gov
Photochemical synthesis represents another burgeoning area with significant potential for the efficient construction of aza-PAHs. Oxidative photocyclization, a key step in the Mallory reaction, has been investigated for the synthesis of phenanthridines and other aza-PAHs from aromatic Schiff bases. mdpi.com This light-mediated approach can offer mild reaction conditions and unique selectivities. The development of photochemical methods, including photodehydrogenation sequences, for the synthesis of aza researchgate.nethelicenes showcases the power of light-induced cyclizations in creating complex nitrogen-containing aromatic systems. researchgate.net
Furthermore, electrochemistry-driven synthesis is emerging as a powerful tool for the construction of aza-PAHs. Rhoda-electrocatalyzed domino alkyne annulations have been successfully employed for the modular synthesis of aza-PAHs through a cascade of C-H activation steps. nih.govnih.gov This method offers high chemo- and regioselectivity and demonstrates excellent functional group tolerance, paving the way for the synthesis of a wide array of this compound derivatives with tailored properties.
Future efforts in this domain will likely focus on the development of catalytic systems with higher turnover numbers, broader substrate scope, and the use of more environmentally benign reagents and solvents. The overarching goal is to create a synthetic toolbox that allows for the facile and scalable production of this compound and its derivatives, thereby accelerating their exploration in various scientific and technological fields.
Exploration of New Application Domains in Materials Science
The intrinsic electronic properties of this compound, stemming from the presence of a nitrogen atom in its aromatic framework, make it a compelling building block for novel materials in various domains of materials science.
In the realm of organic electronics , aza-PAHs are gaining significant attention. The incorporation of nitrogen atoms can modulate the frontier molecular orbital energy levels, leading to materials with desirable electron-accepting (n-type) properties. researchgate.netrsc.orgnih.gov While p-type organic semiconductors are relatively common, the development of stable and efficient n-type materials remains a challenge. The electron-deficient nature of the pyridine (B92270) ring within the this compound structure suggests its potential as an n-type semiconductor, a critical component for organic p-n junctions and complementary circuits. researchgate.netrsc.org Research into n-type azaacenes containing B←N units has demonstrated that the strategic incorporation of heteroatoms can lead to materials with high electron mobility. nih.gov
The unique photophysical properties of fluoranthene (B47539) derivatives also open doors for their use in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors . Fluoranthene-based molecules have been investigated as blue fluorescent materials for OLEDs. ru.nl The nitrogen atom in this compound can be expected to influence the emission color and quantum yield, potentially leading to new classes of emitters. Moreover, the ability of the nitrogen atom to coordinate with metal ions or participate in hydrogen bonding makes this compound a promising scaffold for the design of fluorescent chemosensors for the detection of specific analytes, such as metal ions or explosive nitroaromatic compounds. nih.govrsc.orgresearchgate.netrsc.org
The exploration of this compound in organic photovoltaics (OPVs) is another promising research direction. The development of novel non-fullerene acceptors is a key focus in the OPV field. The electron-accepting character of this compound could be harnessed in the design of new acceptor materials for bulk heterojunction solar cells.
Future research will likely involve the synthesis and characterization of a broader range of this compound derivatives with tailored electronic and optical properties for these applications. This will include the strategic placement of electron-donating and -withdrawing groups to fine-tune the HOMO and LUMO energy levels, as well as the exploration of their performance in various device architectures.
Advanced Mechanistic Investigations at the Molecular Level
A deeper understanding of the fundamental photophysical and electronic processes that occur in this compound at the molecular level is crucial for the rational design of new materials with optimized performance. Advanced experimental and computational techniques are being employed to unravel these intricate mechanisms.
Femtosecond transient absorption spectroscopy is a powerful tool for probing the dynamics of excited states on ultrafast timescales. Studies on related aza-aromatic compounds, such as aza-BODIPY derivatives and azobenzene, have provided valuable insights into their photoisomerization pathways and excited-state relaxation processes. nih.govresearchgate.netacs.orgnih.govresearchgate.net Applying these techniques to this compound would allow for the direct observation of processes like intersystem crossing, internal conversion, and excited-state proton transfer, providing a detailed picture of its photophysics.
Computational modeling , particularly using density functional theory (DFT) and time-dependent DFT (TD-DFT), plays a vital role in complementing experimental studies. Theoretical investigations can provide detailed information about the electronic structure, frontier molecular orbital distributions, and the nature of electronic transitions in this compound. rsc.org Such calculations can also be used to predict how chemical modifications will affect its photophysical and electronic properties, thereby guiding synthetic efforts. Furthermore, computational studies can elucidate the mechanisms of charge transport in materials based on this compound, including the calculation of charge carrier mobilities. psu.edumdpi.comnist.govsemanticscholar.orgresearchgate.net
Understanding the charge transport mechanism is particularly important for applications in organic electronics. The arrangement of molecules in the solid state significantly influences charge carrier mobility. Investigations into the relationship between molecular packing, film morphology, and charge transport properties in organic semiconductors provide a framework for understanding how to optimize the performance of this compound-based devices. mdpi.comnist.govsemanticscholar.orgresearchgate.net
Future research in this area will likely involve a synergistic approach, combining state-of-the-art spectroscopic techniques with advanced computational methods to build a comprehensive model of the structure-property relationships in this compound and its derivatives. This fundamental understanding will be instrumental in unlocking its full potential in various applications.
Design of Next-Generation Supramolecular Architectures
The ability of molecules to self-assemble into well-defined, functional supramolecular architectures is a cornerstone of nanoscience and materials chemistry. The planar, aromatic structure of this compound, coupled with the presence of a nitrogen atom capable of participating in non-covalent interactions, makes it an attractive building block for the construction of next-generation supramolecular systems.
The concept of supramolecular polymerization , where monomers associate through non-covalent interactions to form polymer-like chains, has been successfully applied to C3-symmetric, triphenylene-cored aza-PAHs. acs.orgacs.orgfigshare.com These studies have shown that weak interactions, such as hydrogen bonding and CH-π interactions, can drive the formation of ordered, helical supramolecular polymers with interesting chiroptical properties. acs.orgacs.orgfigshare.com Similarly, this compound could be functionalized with appropriate side chains to promote its self-assembly into one-dimensional nanostructures, such as nanofibers or nanotubes. The self-assembly of pyrene (B120774) derivatives, driven by hydrogen bonding and π-π stacking, serves as a relevant example of how such structures can be formed. ru.nlnih.govmdpi.com
The nitrogen atom in this compound also opens up possibilities for its use in coordination-driven self-assembly . By coordinating to metal ions, this compound units could be assembled into discrete metallo-supramolecular architectures, such as cages, rings, or coordination polymers. The coordination chemistry of 7-azaindole derivatives with both main group elements and transition metals has been shown to be rich and diverse, leading to complexes with interesting luminescent and reactive properties. nih.gov
Furthermore, the planar aromatic surface of this compound makes it a potential component in host-guest chemistry . It could act as a host for electron-deficient guest molecules or, when incorporated into a larger cavity, could serve as a binding site for various guests.
Future research in this area will focus on the design and synthesis of this compound derivatives with specific recognition motifs to control their self-assembly into desired architectures. The investigation of the photophysical and electronic properties of these supramolecular structures will be crucial to understanding how collective behavior influences function, potentially leading to materials with emergent properties for applications in sensing, catalysis, and electronics.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a reproducible synthesis protocol for 7-Azafluoranthene?
- Methodological Answer : Prioritize clear documentation of reaction conditions (e.g., temperature, solvent systems, catalysts) and validate purity using spectroscopic techniques (e.g., NMR, HPLC). Ensure alignment with literature precedents for analogous polycyclic aromatic systems. Reproducibility requires strict adherence to stoichiometric ratios and isolation protocols to minimize side products .
Q. How should researchers characterize the structural purity of this compound using spectroscopic methods?
- Methodological Answer : Combine UV-Vis spectroscopy to confirm π-conjugation patterns, mass spectrometry for molecular weight validation, and X-ray crystallography (if single crystals are obtainable) for definitive structural assignment. Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments .
Q. What experimental controls are critical when studying this compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Include negative controls (e.g., omitting catalysts) and positive controls (e.g., known reactive substrates like fluoranthene derivatives). Quantify reaction yields and by-products via GC-MS or HPLC to distinguish inherent reactivity from experimental artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s photostability across different solvent systems?
- Methodological Answer : Employ time-resolved fluorescence spectroscopy to track degradation pathways under varying conditions. Use multivariate analysis (e.g., PCA) to isolate solvent polarity and viscosity effects. Replicate experiments in inert atmospheres to rule out oxidative interference .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s biological assays?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to quantify EC₅₀ values. Validate assay reproducibility through repeated measures ANOVA and report confidence intervals. Address outliers using Grubbs’ test or robust statistical frameworks .
Q. How can interdisciplinary approaches enhance the understanding of this compound’s electronic properties?
- Methodological Answer : Integrate electrochemistry (cyclic voltammetry) with computational modeling (TD-DFT) to correlate redox potentials with HOMO/LUMO energies. Collaborate with materials science teams to explore thin-film applications, leveraging AFM and SEM for morphological characterization .
Q. What strategies mitigate biases when interpreting this compound’s environmental toxicity data?
- Methodological Answer : Use blinded analysis for toxicity scoring and include negative controls (e.g., solvent-only exposures). Apply meta-analysis frameworks to reconcile discrepancies across studies, ensuring inclusion criteria account for variable experimental conditions (e.g., pH, temperature) .
Data Management and Reporting
Q. How should researchers structure supplementary data for this compound studies to ensure reproducibility?
- Methodological Answer : Organize raw spectral data (e.g., NMR FID files, chromatograms) in open-access repositories (e.g., Zenodo). Provide detailed metadata, including instrument calibration parameters and software versions. Reference supplementary tables in the main text for critical processed data (e.g., kinetic constants) .
Q. What criteria define a rigorous literature review for contextualizing this compound’s novel applications?
- Methodological Answer : Prioritize primary sources (peer-reviewed journals) over reviews or patents. Use citation management tools (e.g., Zotero) to track thematic trends (e.g., catalytic applications, photophysical studies). Critically evaluate methodological inconsistencies in prior work to identify knowledge gaps .
Tables: Example Data Reporting Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
